

Anacetrapib's Atheroprotective Effects: A Comparative Analysis in CETP-Expressing Rabbits and Mice

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Compound of Interest		
Compound Name:	Anacetrapib	
Cat. No.:	B1684379	Get Quote

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In the landscape of cardiovascular drug development, the cholesteryl ester transfer protein (CETP) inhibitor **anacetrapib** has been a subject of extensive research. This guide provides a comparative overview of the preclinical efficacy of **anacetrapib** in mitigating atherosclerosis, drawing upon key experimental data from studies in CETP-expressing rabbits and transgenic mice. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of **anacetrapib**'s therapeutic potential and the translational relevance of these animal models.

Executive Summary

Anacetrapib demonstrates notable anti-atherosclerotic effects in both CETP-expressing rabbit and mouse models, although the primary mechanisms driving these effects appear to differ between the two species. In rabbits, which endogenously express CETP, anacetrapib and its derivatives have been shown to reduce neointimal hyperplasia, a key process in atherosclerosis, and improve endothelial function. In transgenic mice expressing human CETP, anacetrapib elicits a robust, dose-dependent reduction in atherosclerotic plaque formation, an effect largely attributed to the significant lowering of non-HDL cholesterol.



Quantitative Data on Atherosclerosis and Lipid Profile

The following tables summarize the quantitative data from key studies, highlighting the impact of **anacetrapib** on atherosclerotic lesion development and plasma lipid profiles in both animal models.

Table 1: Effect of **Anacetrapib** and its Derivative on Atherosclerosis

Animal Model	Compound	Dosage	Duration	Endpoint	% Reduction
New Zealand White Rabbits	des-fluoro- anacetrapib	0.14% in chow	4 weeks	Vein Graft Intimal Hyperplasia	38%
APOE*3Leide n.CETP Mice	Anacetrapib	0.03 mg/kg/day	21 weeks	Aortic Lesion Area	41%
0.3 mg/kg/day	Not specified				
3 mg/kg/day	Not specified	_			
30 mg/kg/day	92%	_			

Table 2: Effect of Anacetrapib on Plasma Lipid Profile



Animal Model	Compound	Dosage	HDL-C Change	non-HDL- C/LDL-C Change
New Zealand White Rabbits	des-fluoro- anacetrapib	0.14% in chow	+93%	Not specified
New Zealand White Rabbits	Anacetrapib	30 mg/kg/day	+171%	No significant change in LDL-C
APOE*3Leiden.C ETP Mice	Anacetrapib	0.03 mg/kg/day	+30%	-24% (non-HDL- C)
30 mg/kg/day	+86%	-45% (non-HDL- C)		

Experimental Protocols Rabbit Model: Vein Graft Intimal Hyperplasia

- · Animal Model: New Zealand White rabbits.
- Intervention: Rabbits were fed a diet supplemented with 0.14% (wt/wt) des-fluoroanacetrapib for two weeks prior to surgery and for four weeks post-surgery.
- Surgical Procedure: A bypass graft of the jugular vein to the common carotid artery was performed.
- Atherosclerosis Assessment: After four weeks, the animals were euthanized, and the grafted veins were harvested. Intimal hyperplasia was quantified by morphometric analysis of tissue sections.
- Lipid Profile Analysis: Plasma lipids were measured at baseline and at the end of the study.

Mouse Model: Aortic Atherosclerosis

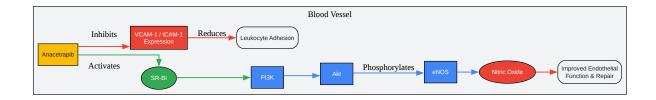
• Animal Model: Female APOE*3Leiden.CETP transgenic mice.

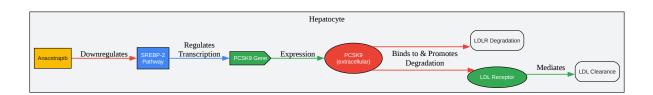


- Intervention: Mice were fed a Western-type diet containing various doses of **anacetrapib** (0.03, 0.3, 3, or 30 mg/kg/day) for 21 weeks.
- Atherosclerosis Assessment: At the end of the treatment period, the aortas were excised, and the total atherosclerotic lesion area was quantified after staining with Oil Red O.
- Lipid Profile Analysis: Plasma levels of total cholesterol, HDL-C, and non-HDL-C were determined at multiple time points throughout the study.

Signaling Pathways and Mechanisms of Action

The anti-atherosclerotic effects of **anacetrapib** are mediated by distinct pathways in rabbits and mice, as illustrated in the diagrams below.





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